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Compound of Interest

Compound Name: PF 05089771 tosylate

Cat. No.: B560333

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF-05089771 tosylate, a selective inhibitor of
the voltage-gated sodium channel Nav1.7, with alternative treatments for pain. The following
sections present quantitative data from preclinical and clinical studies, detailed experimental
protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Selectivity Profile of PF-05089771
Tosylate against Human Voltage-Gated Sodium (Nav)
Channel Subtypes

The following table summarizes the inhibitory potency (IC50) of PF-05089771 tosylate against
various human Nav channel subtypes, demonstrating its high selectivity for Nav1.7.
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Fold Selectivity vs.
Nav Channel Subtype PF-05089771 IC50 (pM)

hNav1.7
hNavl.7 0.011 1
hNavl.1 0.85 77
hNav1l.2 0.11 10
hNav1.3 11 1000
hNavl.4 10 909
hNav1.5 >10 >909
hNav1.6 0.16 15
hNav1.8 >10 >909

Data sourced from whole-cell patch-clamp electrophysiology assays on heterologously
expressed human Nav channels.

Table 2: Comparative Efficacy of PF-05089771 in Painful
Diabetic Peripheral Neuropathy (NCT02215252)

This table presents the primary efficacy endpoint from a Phase 2 clinical trial comparing PF-
05089771 with placebo and pregabalin for the treatment of painful diabetic peripheral
neuropathy.[1] The primary endpoint was the change from baseline in the weekly average pain
score on an 11-point Numerical Rating Scale (NRS) at week 4.
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Mean Change from  Comparison vs.

o . Statistical
Baseline in Pain Placebo (Mean L
Treatment Group . Significance vs.
Score (90% Posterior
. . Placebo
Credible Interval) Difference)
PF-05089771 (150 mg o Not Statistically
Not explicitly stated -0.41 (-1.00 to 0.17) o
BID) Significant
Pregabalin (150 mg . o o
BID) Not explicitly stated -0.53 (-0.91 to -0.20) Statistically Significant
Placebo Not applicable Not applicable Not applicable

BID: twice daily. A negative value indicates a reduction in pain score.

Experimental Protocols
In Vitro Electrophysiological Assessment of Nav
Channel Inhibition

This protocol describes a typical automated patch-clamp electrophysiology assay used to
determine the potency and selectivity of compounds like PF-05089771.

Objective: To measure the concentration-dependent inhibition of voltage-gated sodium channel
currents by a test compound.

Materials:

¢ Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells
stably expressing the human Nav channel subtype of interest (e.g., hNav1.7, hNavl.5, etc.).

e Solutions:

o Internal (Pipette) Solution (Example): Containing CsF, CsCl, EGTA, and HEPES, adjusted
to a physiological pH.

o External (Bath) Solution (Example): Containing NaCl, KCI, CaCl2, MgCI2, HEPES, and
Glucose, adjusted to a physiological pH.
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e Test Compound: PF-05089771 tosylate dissolved in a suitable solvent (e.g., DMSO) and
diluted to various concentrations in the external solution.

 Instrumentation: Automated patch-clamp system (e.g., Qube, lonWorks, or Patchliner).

Procedure:

o Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated into a
single-cell suspension.

e System Priming: The automated patch-clamp system is primed with internal and external
solutions.

o Cell Seeding: The cell suspension is added to the system, where individual cells are
captured on the patch-clamp chip.

o Seal Formation and Whole-Cell Configuration: A high-resistance "gigaseal” is formed
between the cell membrane and the aperture of the patch-clamp chip. The membrane is then
ruptured to achieve the whole-cell recording configuration.

¢ Voltage Protocol: A specific voltage protocol is applied to the cell to elicit sodium currents.
This typically involves holding the cell at a negative potential (e.g., -120 mV) to keep the
channels in a resting state, followed by a depolarizing step (e.g., to 0 mV) to activate the
channels. To assess state-dependent inhibition, a pre-pulse to a more depolarized potential
(e.g., -70 mV) can be used to inactivate a population of channels before the activating pulse.

o Compound Application: The test compound at various concentrations is perfused over the
cell.

o Data Acquisition: Sodium currents are recorded before and after the application of the test
compound. The peak inward current is measured.

o Data Analysis: The percentage of current inhibition is calculated for each concentration of the
test compound. An IC50 value (the concentration at which 50% of the current is inhibited) is
determined by fitting the concentration-response data to a suitable pharmacological model,
such as the Hill equation.
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Clinical Trial Protocol for Efficacy in Painful Diabetic
Neuropathy (Based on NCT02215252)

This protocol outlines the design of a randomized, double-blind, placebo-controlled, parallel-
group clinical trial to evaluate the efficacy and safety of an investigational drug for painful
diabetic peripheral neuropathy.[1]

Objective: To assess the analgesic efficacy and safety of PF-05089771 compared to placebo in
patients with painful diabetic peripheral neuropathy.

Study Design:
e Phase: 2
e Design: Randomized, double-blind, placebo- and active-controlled, parallel-group.

» Duration: Approximately 6 weeks per participant (1-week placebo run-in, 4-week treatment,
1-week follow-up).

Participant Population:

e Inclusion Criteria:
o Adults (e.g., 18-80 years) with a diagnosis of Type 1 or Type 2 diabetes mellitus.
o Confirmed diagnosis of painful diabetic peripheral neuropathy for at least 6 months.
o Abaseline pain score of = 4 on an 11-point Numerical Rating Scale (NRS).

e Exclusion Criteria:
o Other types of chronic pain that could confound the assessment of neuropathic pain.
o Inadequate response to previous treatment with the active comparator (pregabalin).
o Significant renal or hepatic impairment.

Interventions:
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e Test Arm: PF-05089771 tosylate (e.g., 150 mg twice daily).

e Active Comparator Arm: Pregabalin (e.g., 150 mg twice daily).
e Placebo Arm: Matched placebo.

Outcome Measures:

e Primary Outcome: Change from baseline in the weekly average of the daily pain score on an
11-point NRS at the end of the 4-week treatment period.

e Secondary Outcomes (Examples):

(¢]

Proportion of patients with >30% and >50% reduction in pain score.

[¢]

Changes in sleep interference scores.

[¢]

Patient Global Impression of Change (PGIC).

[e]

Incidence and severity of adverse events.
Procedure:

e Screening and Run-in: Eligible participants undergo a screening visit and then a 1-week
single-blind placebo run-in period to establish baseline pain scores.

o Randomization: Participants are randomly assigned to one of the three treatment arms.

o Treatment Period: Participants take the assigned study medication for 4 weeks. They record
their pain scores daily in a diary.

o Follow-up: After the treatment period, there is a 1-week follow-up period.

» Data Analysis: The change in pain scores from baseline to the end of treatment is compared
between the treatment groups using appropriate statistical methods.

Mandatory Visualizations

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Nociceptive Neuron

PF-05089771

Activates Inhibits

Noxious Stimuli
(Heat, Mechanical, Chemical)

Navl.7 Channel

Membrane Depolarization

Action Potential
Generation & Propagation

Pain Signal to CNS

Click to download full resolution via product page

Caption: Signaling pathway of nociception and the inhibitory action of PF-05089771 on the
Navl.7 channel.
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Caption: Experimental workflow for in vitro electrophysiological assessment of Nav1.7
inhibitors.
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Caption: Logical workflow of a randomized controlled trial for painful diabetic neuropathy.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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